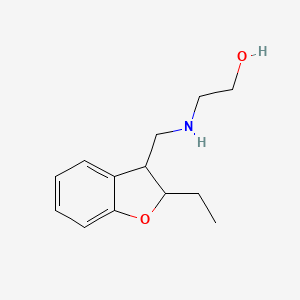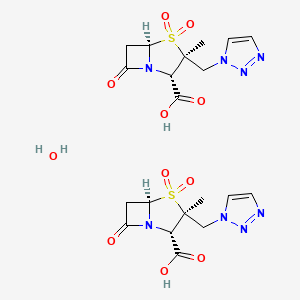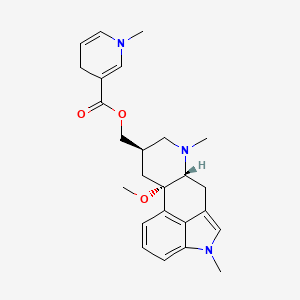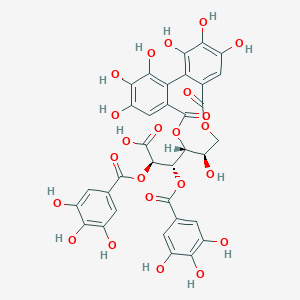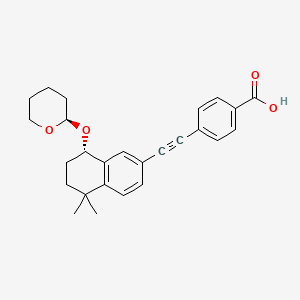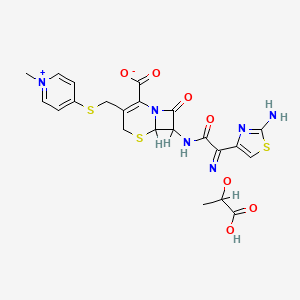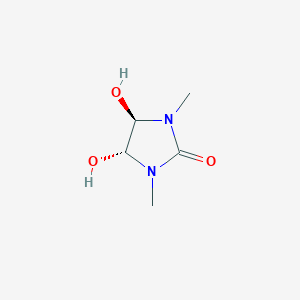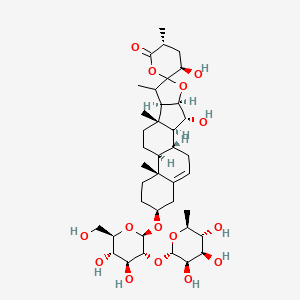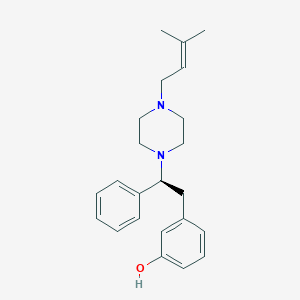
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and other neurological conditions. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide typically involves multiple steps, starting from a basic ergoline structure. The process includes:
Alkylation: Introduction of the propyl group at the 6-position of the ergoline ring.
Amidation: Formation of the carboxamide group at the 8-beta position.
Dimethylamino Propylation: Addition of the dimethylamino propyl group to the nitrogen atom.
Ethylamino Carbonylation: Introduction of the ethylamino carbonyl group.
Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like migraines and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets, primarily within the central nervous system. It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, such as pain relief and improved motor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
81409-92-9 |
|---|---|
Formule moléculaire |
C26H39N5O2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H39N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h7,9-10,16,19,21,23,28H,5-6,8,11-15,17H2,1-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |
Clé InChI |
HHPNSRKMOPOTKB-DICHZYRTSA-N |
SMILES isomérique |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |
SMILES canonique |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



